TP-0903

Übersicht

Beschreibung

Dubermatinib, auch bekannt als TP-0903, ist eine Benzolsulfonamidverbindung, die als Inhibitor der Tyrosinkinase AXL wirkt. AXL ist ein Mitglied der TAM-Familie von Rezeptortyrosinkinasen, zu der auch TYRO3 und MERTK gehören. Dubermatinib hat sich als vielversprechend erwiesen, um die GAS6-vermittelte Aktivierung von AXL in Krebszellen zu verhindern, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht, insbesondere bei Patienten mit zuvor behandelter chronischer lymphatischer Leukämie .

Vorbereitungsmethoden

Die Synthese von Dubermatinib umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschließenden Kupplungsreaktionen. Die Syntheserouten beinhalten typischerweise die Verwendung von Benzolsulfonamidderivaten und verschiedenen Reaktionsbedingungen, um das gewünschte Produkt zu erhalten. Industrielle Produktionsverfahren für Dubermatinib sind darauf ausgelegt, die Ausbeute und Reinheit zu optimieren und gleichzeitig den Einsatz gefährlicher Reagenzien und Bedingungen zu minimieren .

Analyse Chemischer Reaktionen

Dubermatinib durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus Dubermatinib, was zur Bildung von oxidierten Produkten führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus Dubermatinib, was zu reduzierten Produkten führt.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe in Dubermatinib durch eine andere, was zur Bildung von substituierten Produkten führt.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte, demethylierte und dechlorierte Derivate von Dubermatinib .

Wissenschaftliche Forschungsanwendungen

Efficacy Against Drug Resistance

Recent studies have demonstrated that TP-0903 exhibits potent activity against drug-resistant models of AML. Specifically, it has shown effectiveness against:

- FLT3 Mutant AML : this compound was active in models harboring FLT3 mutations, including the F691L gatekeeper mutation, which is known for conferring resistance to other therapies .

- Co-occurring Mutations : The compound has demonstrated efficacy against AML cells with recurrent mutations such as IDH2 and NRAS .

Preclinical Findings

In vitro studies indicated that this compound inhibited cell viability and induced apoptosis in multiple TP53 mutant AML cell lines at nanomolar concentrations. Key findings include:

- Induction of Apoptosis : Significant apoptosis was observed in treated cells compared to controls .

- Combination Therapy : The combination of this compound with decitabine improved survival rates in xenograft models, suggesting a synergistic effect .

Case Study: Xenograft Models

A study involving NCG mice injected with HL-60 cells showed that treatment with this compound significantly prolonged median survival compared to control groups. The results are summarized in Table 1.

| Treatment | Median Survival (Days) |

|---|---|

| Vehicle | 46 |

| This compound | 63 |

| Decitabine | 55 |

| This compound + Decitabine | 75 |

Phase 1b Clinical Trials

This compound is currently undergoing clinical trials targeting advanced solid tumors. Preliminary results indicate:

- Safety and Tolerability : Early trials have established a favorable safety profile for this compound when administered to patients with advanced malignancies .

- Efficacy in Combination Therapies : The agent has shown promise when combined with immune checkpoint inhibitors, enhancing therapeutic responses .

Case Study: Metastatic Breast Cancer

In a preclinical model of metastatic breast cancer, this compound exhibited the ability to reduce tumor aggressiveness and alter macrophage polarization. This effect was associated with reduced inflammatory responses within the tumor microenvironment .

Wirkmechanismus

Dubermatinib exerts its effects by inhibiting the tyrosine kinase activity of AXL. This inhibition prevents the activation of downstream signaling pathways that promote cancer cell proliferation, migration, and survival. Specifically, Dubermatinib blocks the epithelial-mesenchymal transition (EMT), a process that is critical for cancer metastasis. The molecular targets and pathways involved in the mechanism of action of Dubermatinib include the PI3K/AKT, MAPK/ERK, and STAT3 pathways .

Biologische Aktivität

TP-0903 is a novel small molecule initially developed as an AXL kinase inhibitor. It has shown promising results in preclinical studies, particularly in the treatment of various cancers, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), invasive breast cancer, and neuroblastoma. This compound is currently undergoing clinical trials to evaluate its efficacy and safety in human subjects.

This compound exhibits its biological activity primarily through the inhibition of multiple kinases, which play critical roles in cell signaling pathways associated with cancer progression. Specifically, it targets receptor tyrosine kinases and intracellular kinases involved in the STAT, AKT, and ERK signaling pathways. This multi-targeted approach allows this compound to exert anti-cancer effects by:

- Inhibiting cell proliferation : this compound has demonstrated significant cytotoxicity against various cancer cell lines.

- Promoting differentiation : In AML models, this compound induces differentiation of leukemic cells, which is a desirable therapeutic outcome.

- Reversing epithelial-mesenchymal transition (EMT) : Studies indicate that this compound can reverse the mesenchymal phenotype in cancer cells, which is associated with increased invasiveness and metastasis .

Activity Against Acute Myeloid Leukemia (AML)

This compound has been extensively studied in preclinical models of AML, particularly those resistant to standard therapies. Key findings include:

- Potency : The compound showed IC50 values ranging from 16 to 21 nM across various FLT3-mutated AML cell lines, indicating strong inhibitory activity .

- Comparative Efficacy : In viability assays, this compound was found to be more effective than other tyrosine kinase inhibitors (TKIs) like gilteritinib and midostaurin, achieving greater than 8-fold potency in certain models .

Table 1: Comparative IC50 Values of this compound vs. Other TKIs in AML Models

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| This compound | 16 - 21 | FLT3-mutated AML |

| Gilteritinib | >100 | FLT3-mutated AML |

| Midostaurin | >100 | FLT3-mutated AML |

Case Studies and Clinical Trials

This compound is currently being evaluated in clinical settings:

- First-in-Human Study : A clinical trial (NCT02729298) is assessing the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results suggest that it may be well-tolerated with promising antitumor activity .

- Phase 1/2 Study in CLL : Another ongoing trial (NCT03572634) focuses on patients with previously treated CLL, aiming to establish the therapeutic potential of this compound in this context .

In Vivo Studies

In vivo studies using murine models have further confirmed the effectiveness of this compound against drug-resistant AML. For instance:

- In a primary transplantation model of FLT3-mutated AML, this compound significantly inhibited tumor growth and improved survival rates compared to control groups .

Summary of Findings

The biological activity of this compound highlights its potential as a multi-targeted therapeutic agent in oncology. Its ability to inhibit key signaling pathways involved in cancer progression, coupled with its efficacy against drug-resistant cancer models, positions it as a promising candidate for further clinical development.

Eigenschaften

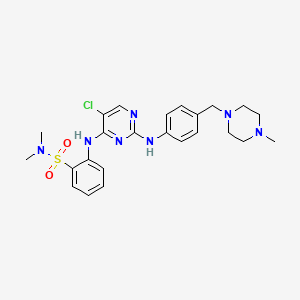

IUPAC Name |

2-[[5-chloro-2-[4-[(4-methylpiperazin-1-yl)methyl]anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O2S/c1-30(2)35(33,34)22-7-5-4-6-21(22)28-23-20(25)16-26-24(29-23)27-19-10-8-18(9-11-19)17-32-14-12-31(3)13-15-32/h4-11,16H,12-15,17H2,1-3H3,(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAALFPUEOYPNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341200-45-0 | |

| Record name | Dubermatinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341200450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dubermatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DUBERMATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14D65TV20J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of TP-0903?

A1: this compound is a potent and selective inhibitor of the AXL receptor tyrosine kinase (AXL-RTK). [] It binds to AXL and prevents its activation by its ligand, GAS6. This, in turn, blocks AXL-mediated signal transduction pathways involved in tumor cell proliferation, survival, invasion, and metastasis. []

Q2: How does this compound affect the epithelial-mesenchymal transition (EMT)?

A2: this compound has been shown to reverse the mesenchymal phenotype in multiple cancer models. [] This is achieved by inhibiting AXL signaling, which plays a role in promoting the mesenchymal phenotype and suppressing retinoic acid (RA) signaling. [, ] this compound's induction of RA biosynthesis triggers a cascade that reverses EMT, causing cells to revert to a more differentiated state. []

Q3: How does this compound impact the tumor microenvironment?

A3: this compound has been shown to modulate the tumor microenvironment (TME) in several ways:

- Reduced M2 Macrophage Polarization: this compound treatment has been shown to decrease the expression of CD163/CD206 and CCL17/CCL18, markers of M2 macrophages, suggesting it inhibits the polarization of monocytes to M2 macrophages. [, ]

- Enhanced T cell Function: this compound polarizes T cells into a Th1 phenotype, downregulates inhibitory receptors on activated T cells, and reduces the production of cytokines associated with cytokine release syndrome (CRS). [, ]

- Increased Cytotoxic T cell Infiltration: Studies show that this compound treatment, especially in combination with TBK1 inhibition, leads to a higher population of functional cytotoxic T cells (GranzymeB+CD3+CD8+) within the tumor. [, ]

- Upregulation of Immune Activation Genes: Gene expression analysis of tumors from this compound-treated animals showed upregulation of pro-inflammatory and immune activation genes compared to controls, indicating an immunostimulatory effect. []

Q4: What are the downstream signaling pathways affected by this compound?

A4: this compound affects several downstream signaling pathways, including:

- PI3K/AKT: Axl inhibition by this compound reduces phosphorylation of AKT, a key downstream effector of AXL signaling. [, ]

- Src: this compound treatment leads to a reduction in Src phosphorylation, another important signaling molecule downstream of AXL. []

- FOXO3a/BIM: this compound-mediated AXL inhibition activates the transcription factor FOXO3a, leading to the upregulation of the pro-apoptotic protein BIM. []

- Wnt/β-catenin: In colorectal cancer models, this compound treatment downregulated Axin2, a Wnt/β-catenin regulated gene, suggesting inhibition of this pathway. []

- TGFβ-Hippo: this compound disrupts the transcriptional complexes formed by SMAD2/3, SMAD4, YAP1, and TAZ, affecting TGFβ-Hippo signaling and ultimately impacting EMT. [, ]

Q5: How does this compound affect apoptosis in cancer cells?

A5: this compound induces apoptosis in cancer cells through several mechanisms, including:

- Downregulation of Anti-Apoptotic Proteins: this compound treatment reduces the expression of anti-apoptotic proteins such as Mcl-1, Bcl-2, and XIAP. [, ]

- Upregulation of Pro-Apoptotic Proteins: this compound activates the FOXO3a transcription factor, leading to increased expression of the pro-apoptotic protein BIM. []

- Induction of DNA Damage: In TP53-mutant AML cells, this compound upregulates pChk1/2 and pH2AX, suggesting the induction of DNA damage. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.